1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Beschreibung
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O/c1-29-16-8-10-21-17(12-16)23-18(13-26-21)22(14-5-3-2-4-6-14)27-28(23)15-7-9-19(24)20(25)11-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVXBCXXBDBPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Quinoline ring formation: The pyrazole intermediate is then subjected to cyclization reactions to form the quinoline ring system.
Substitution reactions: The final steps involve introducing the 3,4-dichlorophenyl and 8-methoxy-3-phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to form the corresponding dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Quinoline-3,4-dicarboxylic acid.
Reduction: Dihydroquinoline derivatives.
Substitution: Methoxy-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors that are crucial for the survival and proliferation of cancer cells. The compound’s structure allows it to bind to these targets, thereby disrupting their normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-2-(4-Methoxyphenyl)-2,5-Dihydro-3H-Pyrazolo[4,3-c]Quinolin-3-One (8k)
- Substituents : Chloro (position 8), methoxyphenyl (position 2), ketone (position 3).
- Activity: 8k acts as a γ-aminobutyric acid (GABA) ligand, with NMR data confirming structural integrity (δ 12.95 ppm for NH) .
- Molecular Weight : 326.07 g/mol vs. 447.31 g/mol for the target compound.
8-Ethoxy-3-(4-Fluorophenyl)-1H-Pyrazolo[4,3-c]Quinoline
- Substituents : Ethoxy (position 8), 4-fluorophenyl (position 3).
- Fluorophenyl vs. dichlorophenyl substituents affect electron-withdrawing properties and lipophilicity (ClogP: ~4.1 vs. ~5.3 for the target compound) .
1-(4-Chlorophenyl)-8-Fluoro-3-(3-Methoxyphenyl)-1H-Pyrazolo[4,3-c]Quinoline
- Substituents : 4-Chlorophenyl (position 1), fluoro (position 8), 3-methoxyphenyl (position 3).
- Key Differences: Reduced halogenation (monochloro vs. dichloro) and fluorine substitution at position 8 may lower cytotoxicity but enhance CNS penetration .
Positional Isomers and Ring-Fusion Variants
1,3-Diphenyl-8-Trifluoromethyl-1H-Pyrazolo[3,4-b]Quinoline
- Core Structure: Pyrazolo[3,4-b]quinoline (vs. [4,3-c] in the target compound).
- Substituents : Trifluoromethyl (position 8), diphenyl (positions 1 and 3).
- Key Differences : The [3,4-b] ring fusion alters π-conjugation and electronic properties. The trifluoromethyl group increases HOMO/LUMO levels (+0.3 eV vs. target compound), making it suitable for OLED applications .
1-(5,7-Dichloro-1,3-Benzoxazol-2-yl)-1H-Pyrazolo[3,4-b]Quinoline (8a)
- Substituents : Dichlorobenzoxazolyl (position 1).
- Key Differences : The benzoxazole ring introduces rigidity and planar geometry, favoring intercalation with DNA or enzymes. Synthesized via P-TSA-catalyzed cyclization, differing from the target compound’s hydrazine-based route .
Functional Analogs
3,4-Diamino-1H-Pyrazolo[4,3-c]Quinoline
- Substituents: Amino groups (positions 3 and 4).
- Key Differences: Amino groups enhance hydrogen-bonding capacity and basicity (pKa ~8.5 vs. ~6.2 for the target compound). These derivatives show potent CDK2/cyclin A inhibition (IC50: 0.12 μM) .
Comparative Data Table
Biologische Aktivität
1-(3,4-Dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anti-inflammatory and anticancer activities, as well as its mechanism of action.
Chemical Structure
The compound belongs to the pyrazoloquinoline class, characterized by a fused pyrazole and quinoline structure. Its molecular formula is , with a molecular weight of 376.24 g/mol.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. In particular, derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a standard model for studying inflammation.
- Mechanism : The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. These enzymes are crucial in the inflammatory response, making their inhibition a target for anti-inflammatory therapies.
- Research Findings : In one study, a derivative exhibited an IC50 value of 0.39 μM for NO production inhibition, comparable to established anti-inflammatory agents like 1400W .
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 1-(3,4-Dichlorophenyl)-8-methoxy-3-phenyl-pyrazoloquinoline | 0.39 | 9 |
| Control (1400W) | N/A | N/A |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Pyrazolo[4,3-c]quinolines have shown promise in inhibiting various cancer cell lines.
- Study Example : A study demonstrated that certain derivatives exhibited cytotoxic effects against HeLa and L929 cells, indicating potential as chemotherapeutic agents. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Study on Pyrazolo[4,3-c]quinolines
In a comprehensive study published in 2018, several pyrazolo[4,3-c]quinoline derivatives were synthesized and screened for biological activity. The findings indicated that these compounds could effectively reduce inflammation and exhibit cytotoxicity against cancer cells.
Q & A
Q. What established synthetic routes are available for 1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of substituted hydrazines (e.g., 3,4-dichlorophenylhydrazine) with aldehydes or ketones to form hydrazone intermediates.
- Step 2 : Cyclization of intermediates with quinoline derivatives under acidic or catalytic conditions (e.g., POCl₃ or Pd catalysts) to construct the pyrazoloquinoline core.
- Step 3 : Introduction of methoxy and phenyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups).
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and structural integrity (e.g., methoxy protons at δ 3.8–4.0 ppm).
- HPLC : Validates purity (>98%) using reverse-phase C18 columns with UV detection.
- X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between aromatic rings) and crystallographic packing .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 449.05) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anti-inflammatory Activity : Inhibition of COX-2 (IC₅₀ = 0.5–1.2 µM) and iNOS via competitive binding assays using RAW 264.7 macrophages.
- Anticancer Potential : Apoptosis induction in HeLa cells (IC₅₀ = 2.1 µM) via mitochondrial membrane depolarization assays.
- Enzyme Inhibition : Selectivity for kinases (e.g., EGFR) assessed via fluorescence polarization .
Advanced Research Questions
Q. How can researchers optimize the compound’s selectivity for COX-2 over COX-1?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance COX-2 binding via hydrophobic interactions.
- Molecular Docking : Use AutoDock Vina to simulate binding poses in COX-2’s larger active site (PDB ID: 5KIR).
- In Vitro Validation : Compare IC₅₀ ratios (COX-2/COX-1) using human whole-blood assays .
Q. How can contradictory IC₅₀ values across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., MCF-7) and culture conditions (e.g., 10% FBS, 37°C).
- Purity Verification : Reanalyze batches via HPLC to rule out impurities (>99% purity required).
- Structural Confirmation : Compare activity of analogs (e.g., 8-ethoxy vs. 8-methoxy derivatives) to isolate substituent effects .
Q. What in silico methods predict binding affinity to biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors) using Schrödinger’s Phase.
- Free Energy Calculations : Compute ΔG binding via MM-PBSA for prioritization of lead candidates .
Q. What is the role of the 3,4-dichlorophenyl group in biological activity?
- Methodological Answer :
- Lipophilicity Enhancement : LogP increases by ~1.5 units compared to non-halogenated analogs, improving membrane permeability.
- Target Interaction : Chlorine atoms form halogen bonds with Thr513 in EGFR’s ATP-binding pocket (confirmed by X-ray).
- SAR Studies : Replace with 3,4-dimethylphenyl to assess steric vs. electronic contributions .
Q. What strategies improve aqueous solubility without compromising activity?
- Methodological Answer :
- PEGylation : Attach polyethylene glycol (PEG-500) to the methoxy group via ester linkages.
- Salt Formation : Prepare hydrochloride salts (solubility >5 mg/mL in PBS).
- Co-crystallization : Use cyclodextrins (e.g., β-CD) to enhance dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
